N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide
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Overview
Description
N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of both oxalamide and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, through a cyclization reaction. This intermediate is then functionalized with a fluorobenzyl group and subsequently reacted with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure and functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,4-dioxaspiro[4.5]decan-2-ylmethanol
- 1,4-dioxaspiro[4.5]decan-2-ylmethanamine
- 1,4-dioxaspiro[4.5]decan-2-one
Uniqueness
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide is unique due to the combination of its spirocyclic structure with the oxalamide and fluorobenzyl groups. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxaspiro structure combined with an oxalamide functional group , which is known to influence its interaction with biological targets. The molecular formula is C18H24F1N2O4, with a molecular weight of approximately 346.4 g/mol. The presence of the fluorobenzyl moiety may enhance lipophilicity and modify binding interactions with biological receptors.
Property | Value |
---|---|
Molecular Formula | C18H24F1N2O4 |
Molecular Weight | 346.4 g/mol |
Functional Groups | Dioxaspiro, Oxalamide |
CAS Number | 900006-71-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Spirocyclic Intermediate : This can be achieved through the reaction of appropriate cyclic ketones with ethylene glycol under acidic conditions.
- Formation of Oxalamide : The spirocyclic intermediate is then reacted with oxalyl chloride to introduce the oxalamide moiety, followed by reaction with 4-fluoroaniline.
Research indicates that compounds with oxalamide structures often exhibit inhibitory effects on specific kinases involved in cellular signaling pathways. For instance, this compound has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in regulating necroptosis—a form of programmed cell death.
Case Studies and Research Findings
-
In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against RIPK1, suggesting potential therapeutic applications in diseases characterized by dysregulated cell death.
- IC50 Values : Studies report IC50 values in the low micromolar range, indicating effective inhibition at relatively low concentrations.
- Selectivity Profile : The selectivity for RIPK1 over other kinases was assessed using a panel of kinases, showing a favorable selectivity index that may reduce off-target effects.
- Cellular Assays : Cellular assays confirmed that treatment with this compound leads to reduced necroptosis in various cell lines, reinforcing its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to the following structural features:
- Dioxaspiro Framework : This unique structure contributes to the compound's stability and may enhance its binding affinity to biological targets.
- Fluorobenzyl Group : The presence of fluorine can enhance lipophilicity and improve membrane permeability, potentially leading to increased bioavailability.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O4/c19-14-6-4-13(5-7-14)10-20-16(22)17(23)21-11-15-12-24-18(25-15)8-2-1-3-9-18/h4-7,15H,1-3,8-12H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXLSGRUVSUVAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.